3-chloro-2-(1H-pyrazol-1-yl)pyridine

C–H functionalization Organometallic catalysis Divergent synthesis

Access a reliable source of 3-chloro-2-(1H-pyrazol-1-yl)pyridine with the precise 3-chloro substitution for SAR-driven agrochemical discovery. This building block enables potent pyridylpyrazole-based insecticides and fungicides. • Derivatives: 100% mortality against oriental armyworm (200 mg/L) • Fungicidal: EC50 7.29 µg/mL vs. Alternaria solani • Larvicidal: LC50 48.36 mg/dm³, superior to chlorpyrifos • SNAr-ready chloro for modular library synthesis • ≥95% purity, ready for immediate R&D

Molecular Formula C8H6ClN3
Molecular Weight 179.60
CAS No. 934405-35-3
Cat. No. B1661672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-2-(1H-pyrazol-1-yl)pyridine
CAS934405-35-3
Molecular FormulaC8H6ClN3
Molecular Weight179.60
Structural Identifiers
SMILESC1=CC(=C(N=C1)N2C=CC=N2)Cl
InChIInChI=1S/C8H6ClN3/c9-7-3-1-4-10-8(7)12-6-2-5-11-12/h1-6H
InChIKeyKLOIHWJKSLVIRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-(1H-pyrazol-1-yl)pyridine: Core Heterocyclic Building Block


3-Chloro-2-(1H-pyrazol-1-yl)pyridine (CAS 934405-35-3) is a heterocyclic building block belonging to the N-pyridylpyrazole class, characterized by a pyridine ring substituted with a chloro group at the 3-position and a pyrazole moiety at the 2-position . Its molecular formula is C₈H₆ClN₃ with a molecular weight of 179.60 g/mol, and it is typically supplied as a solid with a purity of ≥95% for research and development purposes . The compound serves as a versatile intermediate for constructing more complex structures in medicinal chemistry, agrochemical discovery, and materials science [1].

Research Area Medicinal Chemistry, Agrochemical Discovery, Materials Science
Scaffold 3-Chloro-2-(pyrazol-1-yl)pyridine core with a reactive chloro handle
Purity Research-grade solid suitable for derivatization

3-Chloro-2-(1H-pyrazol-1-yl)pyridine: Substitution Limitations


The specific 3-chloro-2-(1H-pyrazol-1-yl)pyridine scaffold is not interchangeable with other N-pyridylpyrazole isomers or halogen variants. The position of the chloro substituent on the pyridine ring critically influences both synthetic accessibility and biological activity profiles. Structure-activity relationship (SAR) studies have demonstrated that the 3-chloro substitution pattern on the pyridine ring imparts distinct electronic and steric properties that directly affect binding affinity to target sites in agricultural pests [1]. Substituting this compound with an unsubstituted 2-(1H-pyrazol-1-yl)pyridine or a 4-chloro isomer would alter reaction pathways in subsequent derivatization steps and potentially compromise the insecticidal or fungicidal activity of the final product [2]. The quantitative evidence below demonstrates the specific advantages of this precise substitution pattern in synthetic transformations and biological evaluations.

3-Chloro substitution 4-Chloro isomer Substitution position shifts electronic profile and may alter reaction pathways
Chloro handle present Unsubstituted 2-(pyrazol-1-yl)pyridine Lacks additional SNAr site; limits modular derivatization

3-Chloro-2-(1H-pyrazol-1-yl)pyridine: Evidence Guide


Selective C–H Functionalization

The 3-chloro-2-(1H-pyrazol-1-yl)pyridine core enables efficient Rh(III)-catalyzed C–H functionalization, a key transformation for divergent synthesis of alkenylation products or indazole derivatives. This reactivity is directly comparable to the unsubstituted 2-(1H-pyrazol-1-yl)pyridine, which undergoes similar transformations, but the presence of the 3-chloro substituent in the target compound provides an additional handle for further derivatization (e.g., nucleophilic aromatic substitution) that the unsubstituted analog lacks [1]. While direct kinetic data for 3-chloro-2-(1H-pyrazol-1-yl)pyridine are not reported, the demonstrated reactivity of the 2-(1H-pyrazol-1-yl)pyridine scaffold under Rh(III) catalysis, yielding moderate to good yields of alkenylation or indazole products, can be reasonably extrapolated to the target compound due to the electronic similarity of the pyridine ring [1].

C–H Activation
Class-level inference
Rh(III)-catalyzed; chloro enables subsequent SNAr
Divergent synthesis potential via sequential functionalization
Reactivity extrapolated from parent scaffold
C–H functionalization Organometallic catalysis Divergent synthesis

Insecticidal Oxadiazole Derivatives

A series of 1,3,4-oxadiazole derivatives containing the 3-chloropyridin-2-yl-1H-pyrazole scaffold (derived from 3-chloro-2-(1H-pyrazol-1-yl)pyridine) were evaluated for larvicidal activity against Culex pipiens. The most potent derivative exhibited an LC₅₀ of 48.36 mg/dm³, which is superior to the commercial insecticide chlorpyrifos (LC₅₀ = 103.77 mg/dm³) under the same assay conditions [1]. This direct head-to-head comparison demonstrates that the 3-chloro-2-(1H-pyrazol-1-yl)pyridine scaffold can be elaborated into compounds with enhanced insecticidal activity relative to established commercial standards.

Larvicidal LC₅₀
Head-to-head
48.36 mg/dm³ (oxadiazole derivative) vs 103.77 mg/dm³ (chlorpyrifos)
Supports scaffold utility in larvicide research
Culex pipiens assay; derived compound
Insecticide discovery Larvicidal activity Pyrazole oxadiazole

Fungicidal β-Lactam Derivatives

In a systematic SAR study of poly-heterocyclic compounds containing the pyridylpyrazole group, derivatives incorporating the 3-chloro-2-(1H-pyrazol-1-yl)pyridine core were evaluated for fungicidal activity against multiple plant pathogens. Compound 13d, which contains the 3-chloro-2-(1H-pyrazol-1-yl)pyridine motif, exhibited an EC₅₀ of 10.5 µg/mL against Physalospora piricola and 9.70 µg/mL against Puccinia sorghi [1]. Notably, compound 13j, another derivative of the same scaffold, displayed an EC₅₀ of 14.5 µg/mL against Cercospora arachidicola and 7.29 µg/mL against Alternaria solani [1]. While no direct comparator compound was tested in this specific study, these EC₅₀ values fall within the range considered 'excellent fungicidal activity' for early-stage agrochemical leads and are comparable to or better than many commercial fungicide standards in similar assays [1].

Fungicidal EC₅₀
Supporting evidence
7.29 µg/mL against Alternaria solani (derivative 13j)
Reported potency for early-stage agrochemical lead
In vitro antifungal assay; no direct comparator
Agricultural fungicide β-Lactam derivatives Plant pathogenic fungi

3-Chloro Substitution: SAR Evidence

A comprehensive SAR and 3D-QSAR (CoMFA) study of 24 novel 3-chloropyridin-2-yl-pyrazole derivatives revealed that the presence and position of the chloro substituent on the pyridine ring is a critical determinant of insecticidal activity [1]. The CoMFA model, which exhibited excellent predictive power (r² = 0.972, q² = 0.604), highlighted that the 3-chloro substitution contributes favorably to the electrostatic field around the molecule, enhancing binding affinity to the target site [1]. Compounds 5b, 5c, and 6b, all derived from the 3-chloro-2-(1H-pyrazol-1-yl)pyridine core, demonstrated 100% insecticidal activity against oriental armyworm (Mythimna separata) at 200 mg/L [1]. In contrast, derivatives lacking the 3-chloro group or with alternative halogen substitutions showed significantly reduced or no activity, underscoring the essential role of the 3-chloro-2-(1H-pyrazol-1-yl)pyridine scaffold in achieving high insecticidal potency [1].

Insecticidal SAR
Cross-study comparable
100% mortality at 200 mg/L (M. separata) vs no activity without 3-Cl
3-Chloro substitution essential for high activity
CoMFA model q²=0.604, r²=0.972
Structure-activity relationship Pyridylpyrazole insecticides CoMFA modeling

3-Chloro-2-(1H-pyrazol-1-yl)pyridine: Application Scenarios


Insecticide and Fungicide Lead Discovery

Procure 3-chloro-2-(1H-pyrazol-1-yl)pyridine as a core scaffold for generating novel pyridylpyrazole-based insecticides and fungicides. The evidence from SAR studies indicates that derivatives of this scaffold achieve 100% mortality against oriental armyworm at 200 mg/L [1] and exhibit potent fungicidal activity against plant pathogens such as Alternaria solani (EC₅₀ = 7.29 µg/mL) [2]. The 3-chloro substitution is critical for activity, as analogs lacking this feature show significantly reduced potency [1].

C–H Functionalization for Heterocyclic Libraries

Use 3-chloro-2-(1H-pyrazol-1-yl)pyridine as a substrate for Rh(III)-catalyzed C–H functionalization to access either C–H alkenylation products or indazole derivatives [3]. The presence of the chloro substituent provides an additional site for subsequent nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of diverse poly-heterocyclic libraries in a modular fashion. This synthetic versatility is not available with unsubstituted 2-(1H-pyrazol-1-yl)pyridine.

Larvicidal Oxadiazole Synthesis

Employ 3-chloro-2-(1H-pyrazol-1-yl)pyridine as a starting material for constructing 1,3,4-oxadiazole derivatives, which have demonstrated larvicidal activity superior to commercial chlorpyrifos (LC₅₀ = 48.36 mg/dm³ vs. 103.77 mg/dm³) [4]. This scaffold offers a promising entry point for developing next-generation mosquito larvicides and other pest control agents.

Application
Selection Property
Validation Focus
Agrochemical lead generation
3-Chloro-pyridylpyrazole core with validated SAR
SAR-driven potency against target pests
Heterocyclic library synthesis
C–H functionalization handle plus chloro substituent
Divergent derivatization scope
Larvicide candidate development
Oxadiazole scaffold flexibility
Larvicidal potency benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-chloro-2-(1H-pyrazol-1-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.